molecular formula C5H8IN3 B12851859 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine

5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12851859
M. Wt: 237.04 g/mol
InChI Key: UNZGYMHBFXIPOW-UHFFFAOYSA-N
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Description

5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by the presence of an iodine atom, two methyl groups, and an amine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine typically involves the iodination of 1,4-dimethyl-1H-pyrazol-3-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrazole ring.

Example Reaction:

  • Dissolve 1,4-dimethyl-1H-pyrazol-3-amine in an appropriate solvent (e.g., acetic acid).
  • Add iodine and an oxidizing agent (e.g., hydrogen peroxide).
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted pyrazoles.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

Chemistry

In chemistry, 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic materials. Its unique properties contribute to the performance and efficiency of these materials.

Mechanism of Action

The mechanism of action of 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and amine group play crucial roles in binding interactions and electronic effects, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1H-pyrazol-3-amine: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-1,4-dimethyl-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    5-Chloro-1,4-dimethyl-1H-pyrazol-3-amine: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.

Uniqueness

5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C5H8IN3

Molecular Weight

237.04 g/mol

IUPAC Name

5-iodo-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C5H8IN3/c1-3-4(6)9(2)8-5(3)7/h1-2H3,(H2,7,8)

InChI Key

UNZGYMHBFXIPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1N)C)I

Origin of Product

United States

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